Lipophilicity Differential: XLogP3-AA of 3.7 vs. 1.5–1.1 for Mono- and Unsubstituted Boc-Prolines
The target compound exhibits a computed XLogP3-AA of 3.7, compared to 1.5 for Boc-L-proline and 1.10 for Boc-2-methylproline, representing a +2.2 to +2.6 log unit increase in predicted partition coefficient [1][2]. This approximately 160- to 400-fold greater lipophilicity directly impacts membrane permeability, plasma protein binding, and occupancy of hydrophobic enzyme pockets when the residue is incorporated into peptides or peptidomimetics.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA / ACD LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 (PubChem computed) |
| Comparator Or Baseline | Boc-proline XLogP3 = 1.5; Boc-2-methylproline ACD/LogP = 1.10 |
| Quantified Difference | +2.2 log units vs Boc-proline; +2.6 log units vs Boc-2-methylproline (~160×–400× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem) and ACD/Labs algorithms; all values for neutral species |
Why This Matters
The pronounced lipophilicity differential dictates that peptides incorporating this residue will exhibit fundamentally different ADME profiles and target engagement kinetics compared to those built from simpler Boc-prolines, making the compound irreplaceable for hydrophobic pocket targeting.
- [1] PubChem CID 7145569: XLogP3-AA = 3.7. https://pubchem.ncbi.nlm.nih.gov/compound/7145569. View Source
- [2] PubChem CID 71148 (Boc-proline): XLogP3-AA = 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/71148. View Source
